molecular formula C7H13N B103281 5-Methylhexanenitrile CAS No. 19424-34-1

5-Methylhexanenitrile

Cat. No.: B103281
CAS No.: 19424-34-1
M. Wt: 111.18 g/mol
InChI Key: CHWIKAJVZUSSML-UHFFFAOYSA-N
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Description

5-Methylhexanenitrile, also known as 4-Methylpentyl cyanide, is an organic compound with the molecular formula C7H13N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhexanenitrile can be synthesized through several methods. One common method involves the reaction of 5-methylhexan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 5-methylhexyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in the presence of a solvent like dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydration of 5-methylhexanamide. This process typically involves the use of a catalyst such as alumina (Al2O3) at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

Chemical Reactions Analysis

Types of Reactions

5-Methylhexanenitrile undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 5-methylhexanoic acid.

    Reduction: This compound can be reduced using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) to form 5-methylhexylamine.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 5-methylhexanoic acid.

    Reduction: 5-methylhexylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylhexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Methylhexanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the cyano group is reduced to an amine group through the addition of hydrogen atoms. This process involves the transfer of electrons and protons facilitated by a metal catalyst.

Comparison with Similar Compounds

Similar Compounds

    Hexanenitrile: Similar structure but without the methyl group.

    4-Methylpentanenitrile: Similar structure but with the cyano group attached to a different carbon atom.

    3-Methylhexanenitrile: Similar structure but with the methyl group on a different carbon atom.

Uniqueness

5-Methylhexanenitrile is unique due to the specific position of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in physical and chemical properties compared to its isomers.

Properties

IUPAC Name

5-methylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWIKAJVZUSSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173046
Record name 5-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19424-34-1
Record name 5-Methylhexanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019424341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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